6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine
Brand Name: Vulcanchem
CAS No.: 1257378-82-7
VCID: VC0088729
InChI: InChI=1S/C15H18BFN2O2/c1-14(2)15(3,4)21-16(20-14)12-8-19-13(18)10-6-5-9(17)7-11(10)12/h5-8H,1-4H3,(H2,18,19)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=C2C=C(C=C3)F)N
Molecular Formula: C15H18BFN2O2
Molecular Weight: 288.129

6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine

CAS No.: 1257378-82-7

Cat. No.: VC0088729

Molecular Formula: C15H18BFN2O2

Molecular Weight: 288.129

* For research use only. Not for human or veterinary use.

6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine - 1257378-82-7

Specification

CAS No. 1257378-82-7
Molecular Formula C15H18BFN2O2
Molecular Weight 288.129
IUPAC Name 6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine
Standard InChI InChI=1S/C15H18BFN2O2/c1-14(2)15(3,4)21-16(20-14)12-8-19-13(18)10-6-5-9(17)7-11(10)12/h5-8H,1-4H3,(H2,18,19)
Standard InChI Key BLWBUEKDUSGCFH-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=C2C=C(C=C3)F)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator